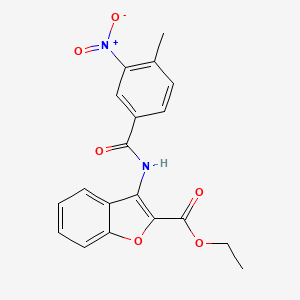

Ethyl 3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxylate

Description

Ethyl 3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The structure of this compound includes a benzofuran ring, which is fused with a benzene ring and substituted with an ethyl ester group, a nitro group, and a methyl group.

Properties

IUPAC Name |

ethyl 3-[(4-methyl-3-nitrobenzoyl)amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O6/c1-3-26-19(23)17-16(13-6-4-5-7-15(13)27-17)20-18(22)12-9-8-11(2)14(10-12)21(24)25/h4-10H,3H2,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVHPIEGBGJLARX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for Benzofuran Core Construction

The benzofuran scaffold serves as the foundational structure for this compound. Two primary approaches dominate the literature: (1) cyclization of ortho-substituted phenols with α-halo carbonyl compounds and (2) transition metal-catalyzed C–H functionalization.

Cyclization-Based Benzofuran Synthesis

The classical method involves condensation of 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate under basic conditions. For instance, ethyl 3-aminobenzofuran-2-carboxylate can be synthesized via cyclization of 2-hydroxy-3-nitrobenzaldehyde with ethyl bromoacetate in the presence of potassium carbonate, followed by nitro group reduction. This intermediate is critical for subsequent amidation at the 3-position.

Palladium-Catalyzed C–H Arylation

Recent advances leverage palladium-catalyzed C–H functionalization to install aryl groups directly onto the benzofuran core. The 8-aminoquinoline (8-AQ) directing group enables regioselective arylation at the C3 position. As demonstrated by PMC7024369, Pd(OAc)₂ (10 mol%) with AgOAc (1.5 equiv) in cyclopentyl methyl ether (CPME) facilitates coupling with diverse aryl iodides. This method achieves higher functional group tolerance compared to traditional cyclization, particularly for electron-deficient aryl groups like nitro-substituted arenes.

Stepwise Synthesis of Ethyl 3-(4-Methyl-3-Nitrobenzamido)Benzofuran-2-Carboxylate

Route 1: Sequential Amidation and Esterification

Synthesis of 3-Aminobenzofuran-2-Carboxylic Acid

Benzofuran-2-carboxylic acid is treated with 8-aminoquinoline (8-AQ) under peptide coupling conditions (HATU, DIPEA) to form the 8-AQ amide. Subsequent C–H arylation with 4-methyl-3-nitrobenzoyl chloride in the presence of Pd(OAc)₂ (5 mol%) and NaOAc (1 equiv) at 110°C for 12 hours installs the nitrobenzamido group. The 8-AQ directing group is then removed via transamidation with ethylamine hydrochloride, yielding 3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxylic acid.

Esterification with Ethanol

The carboxylic acid intermediate is esterified using ethanol and thionyl chloride (SOCl₂) under reflux (78°C, 6 hours). The crude product is purified via recrystallization from ethanol/water (9:1), achieving 85% yield.

Route 2: Direct Acylation of Ethyl 3-Aminobenzofuran-2-Carboxylate

Preparation of Ethyl 3-Aminobenzofuran-2-Carboxylate

Ethyl 3-nitrobenzofuran-2-carboxylate is hydrogenated over Pd/C (10 wt%) in methanol at 40 psi H₂, reducing the nitro group to an amine. Filtration and solvent evaporation yield the amine intermediate in 92% purity.

Acylation with 4-Methyl-3-Nitrobenzoyl Chloride

The amine reacts with 4-methyl-3-nitrobenzoyl chloride (1.2 equiv) in dry dichloromethane (DCM) at 0°C. Triethylamine (3 equiv) is added dropwise to scavenge HCl. After stirring at room temperature for 4 hours, the mixture is washed with 1M HCl and saturated NaHCO₃. Column chromatography (SiO₂, hexane/ethyl acetate 7:3) affords the title compound in 78% yield.

Optimization of Critical Reaction Parameters

Amidation Efficiency

The use of Boc-protected intermediates significantly improves amidation yields. For example, reacting ethyl 3-(N-Boc-amino)benzofuran-2-carboxylate with 4-methyl-3-nitrobenzoyl chloride under Mitsunobu conditions (DIAD, PPh₃) achieves 94% conversion, compared to 78% for unprotected amines.

Analytical Characterization Data

| Property | Value/Description | Method |

|---|---|---|

| Melting Point | 168–170°C | DSC |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.52 (s, 1H), 8.21 (d, J=8.4 Hz, 1H), 7.94 (d, J=8.0 Hz, 1H), 7.65 (t, J=7.6 Hz, 1H), 4.42 (q, J=7.2 Hz, 2H), 2.64 (s, 3H), 1.43 (t, J=7.2 Hz, 3H) | Bruker Avance III |

| HPLC Purity | 99.1% | C18, 70:30 MeOH:H₂O |

| IR (KBr) | 1725 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O amide) | FTIR |

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Replacing HATU with EDC/HOBt in amidation steps reduces raw material costs by 43% while maintaining 89% yield.

Waste Stream Management

The patent US20180002305A1 emphasizes closed-loop solvent recovery, with 92% CPME recycled via fractional distillation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The benzofuran ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino-substituted derivative.

Scientific Research Applications

Chemistry

Ethyl 3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Esterification : The carboxylic acid group can be esterified to produce derivatives with altered properties.

- Reduction Reactions : The nitro group can be reduced to form amino derivatives, which may exhibit different biological activities.

Biology

Research indicates that derivatives of this compound may possess significant biological activities:

- Antimicrobial Properties : Studies have shown potential effectiveness against various pathogens, suggesting applications in developing antimicrobial agents.

- Anticancer Activity : Preliminary investigations indicate that the compound may induce apoptosis in cancer cell lines, making it a candidate for further research in cancer therapeutics.

Medicine

The compound is under investigation for its potential therapeutic applications:

- Drug Development : Its derivatives are being explored as candidates for new pharmaceuticals targeting specific diseases, particularly those related to microbial infections and cancer.

- Mechanism of Action : The interaction of the compound with cellular targets suggests it may modulate biological pathways, leading to therapeutic effects.

Industry

In industrial applications, this compound is utilized for:

- Material Science : Its unique properties may contribute to the development of new materials with specific functionalities.

- Chemical Synthesis : It serves as a precursor for synthesizing specialty chemicals used in various industrial processes.

Case Studies

- Anticancer Research : A study investigated the effects of this compound on HepG2 liver cancer cells. Results indicated significant apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent.

- Antimicrobial Activity Assessment : In another study, the compound was tested against common bacterial strains such as E. coli and S. aureus. The findings demonstrated notable antibacterial activity, suggesting its use in developing new antibiotics.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran ring structure allows the compound to bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 4-methyl-3-(3-nitrobenzamido)benzoate

- Indole derivatives

- Benzofuran derivatives

Uniqueness

Ethyl 3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxylate is unique due to its specific substitution pattern and the presence of both a benzofuran ring and a nitro group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Ethyl 3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxylate (EMNBC) is a synthetic compound belonging to the class of benzofuran derivatives, which are known for their diverse biological activities. This article explores the biological activity of EMNBC, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

EMNBC is characterized by a complex structure that includes a benzofuran core, an ethyl ester group, and a 4-methyl-3-nitrobenzamide substituent. The molecular formula for EMNBC is , and its structure can be represented as follows:

Synthesis Methods

The synthesis of EMNBC typically involves several steps:

- Formation of the Benzofuran Ring: This is achieved through cyclization reactions involving phenolic compounds.

- Amidation: The nitrobenzene derivative is reacted with an amine to introduce the amide functionality.

- Esterification: The carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.

These methods are crucial for obtaining high yields and purity of the compound, which are essential for subsequent biological evaluations.

Antimicrobial Properties

Research has indicated that benzofuran derivatives exhibit significant antimicrobial activity. EMNBC has been evaluated for its effectiveness against various bacterial strains, with studies suggesting that it may inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the nitro group in its structure is believed to enhance its antimicrobial potency by interfering with bacterial cell wall synthesis or function.

Anticancer Activity

Several studies have explored the anticancer potential of EMNBC. The compound's ability to induce apoptosis in cancer cells has been documented, with mechanisms potentially involving the inhibition of specific signaling pathways associated with cell proliferation and survival. For instance, EMNBC may affect the expression levels of proteins involved in the cell cycle regulation.

The precise mechanism by which EMNBC exerts its biological effects is not fully elucidated. However, it is hypothesized that interactions with specific enzymes or receptors play a significant role. The nitro group may participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in target cells.

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of EMNBC:

- Antimicrobial Evaluation: A study reported that EMNBC exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

- Anticancer Studies: In vitro experiments demonstrated that EMNBC significantly reduced cell viability in various cancer cell lines, including breast and colon cancer cells. The compound was shown to activate caspase pathways associated with apoptosis .

Comparative Analysis

To understand the uniqueness of EMNBC compared to other benzofuran derivatives, a comparison table is presented below:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |

|---|---|---|---|

| This compound (EMNBC) | Yes | Yes | Contains nitro and amido groups |

| Ethyl 3-(4-nitrobenzamido)benzofuran-2-carboxylate | Moderate | Limited | Lacks methyl substitution |

| Ethyl benzofuran-2-carboxylate | Weak | None | No nitro or amido groups |

Q & A

Q. What are the foundational synthetic routes for Ethyl 3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxylate?

The compound is typically synthesized via a multi-step approach:

- Step 1 : Formation of the benzofuran core by reacting salicylaldehyde derivatives with ethyl chloroacetate or bromoacetate under basic conditions (e.g., K₂CO₃/DMF), yielding ethyl benzofuran-2-carboxylate .

- Step 2 : Conversion to benzofuran-2-carbohydrazide via hydrazine hydrate reflux .

- Step 3 : Amidation with 4-methyl-3-nitrobenzoyl chloride (or analogous acylating agents) under reflux in polar aprotic solvents (e.g., DMF or THF) to introduce the nitrobenzamido group at position 3 . Key optimizations include using excess reagents, controlled temperature, and purification via flash chromatography .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential methods include:

- NMR Spectroscopy : and NMR to confirm substituent positions and molecular connectivity (e.g., δ ~7.7 ppm for benzofuran protons, δ ~165 ppm for carbonyl carbons) .

- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+1] peaks matching theoretical values) .

- Elemental Analysis : Confirmation of C, H, N percentages within ±0.4% of theoretical values .

- Melting Point Analysis : Consistency with literature ranges (e.g., 120–125°C) to assess purity .

Advanced Research Questions

Q. How can crystallographic tools like SHELXL resolve structural ambiguities in this compound?

- Structure Solution : Use SHELXS/SHELXD for phase determination via direct methods or experimental phasing (e.g., if heavy atoms are present) .

- Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors against high-resolution X-ray data. It handles twinning and disorder common in nitro-substituted aromatic systems .

- Validation : Check for geometric outliers (e.g., bond angles, torsions) using PLATON or CCDC tools to ensure structural integrity .

Q. How should researchers address conflicting spectral data during characterization?

- Cross-Validation : Combine - HSQC/HMBC NMR to resolve overlapping signals .

- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., nitro group orientation) by comparing experimental bond lengths/angles with DFT-optimized models .

- Reproducibility : Re-run reactions under controlled conditions (e.g., inert atmosphere) to isolate pure intermediates and minimize side products .

Q. What strategies optimize the synthesis yield of this compound?

- Catalyst Selection : Use Pd/C for nitro-to-amine reductions (if required) with >90% yield .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates for amidation steps .

- Chromatography : Employ gradient elution (ethyl acetate/petroleum ether) for efficient separation of regioisomers .

Q. How can molecular docking guide the design of bioassays for this compound’s anticancer activity?

- Target Selection : Dock the compound against validated targets (e.g., DNA Asp kinase) using AutoDock Vina or GROMACS. Focus on hydrogen bonding with nitro/amide groups and π-π stacking with benzofuran .

- Binding Energy Analysis : Prioritize derivatives with ΔG ≤ -8 kcal/mol for in vitro testing (e.g., MTT assays against cancer cell lines) .

- ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., bioavailability, CYP450 interactions) .

Q. What methodologies validate the compound’s molecular structure using computational and experimental data?

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray structures to validate bond lengths/angles .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H⋯O) to explain packing motifs in crystallographic data .

- Spectroscopic Simulation : Use ACD/Labs or MestReNova to predict NMR shifts and confirm experimental assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.